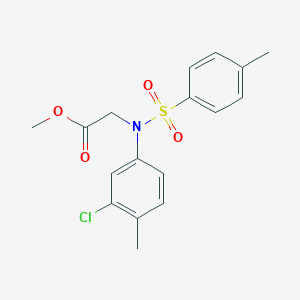

methyl 2-(3-chloro-4-methyl-N-(4-methylphenyl)sulfonylanilino)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-(3-chloro-4-methyl-N-(4-methylphenyl)sulfonylanilino)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments have been studied extensively. In

Aplicaciones Científicas De Investigación

Synthesis of Clopidogrel Sulfate

An improved synthesis pathway involves the condensation reaction of certain intermediates to afford critical components like Clopidogrel bisulfate. This process is marked by advantages such as readily available starting materials, moderate conditions, high yield, and good quality, making it suitable for industrialization (Hu Jia-peng, 2012).

Synthesis of Isothiazole Derivatives

The compound serves as a precursor in the one-pot synthesis of methyl 4-amino-2,3,3-trisubstituted-1,1-dioxo-2,3-dihydro-1H-1λ6-isothiazole-5-carboxylates, showcasing a method that combines multiple reactions in a single operation to yield complex structures in varying yields. The structural confirmation of the target compound was achieved through X-ray diffraction study (Alexey V. Dobrydnev et al., 2018).

Coordination and Catalytic Applications

The compound's derivatives have been explored for their coordination properties and potential catalytic uses, such as in the synthesis of 1′-(diphenylphosphino)ferrocene-1-sulfonate anion, which further finds applications in catalysis highlighting its multifaceted utility in organic synthesis and catalytic reactions (Martin Zábranský et al., 2018).

Antihypertensive Agents Synthesis

It has been used as a starting material in the synthesis of compounds exhibiting antihypertensive α-blocking activity. This application underscores its potential in the development of therapeutics, demonstrating the compound's relevance beyond basic organic synthesis to its implications in medicinal chemistry (B. F. Abdel-Wahab et al., 2008).

Propiedades

IUPAC Name |

methyl 2-(3-chloro-4-methyl-N-(4-methylphenyl)sulfonylanilino)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO4S/c1-12-4-8-15(9-5-12)24(21,22)19(11-17(20)23-3)14-7-6-13(2)16(18)10-14/h4-10H,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFCYIJQCMPLNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC(=C(C=C2)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2,4-dimethoxy(methylsulfonyl)anilino]-N-(4-iodophenyl)acetamide](/img/structure/B411348.png)

![2-[3-chloro-4-methoxy(phenylsulfonyl)anilino]-N-(2-methylphenyl)acetamide](/img/structure/B411350.png)

![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2,6-dimethylphenyl)benzamide](/img/structure/B411351.png)

![2-[5-chloro-2-methoxy(methylsulfonyl)anilino]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B411354.png)

![N-(2,4-dimethoxyphenyl)-2-{2-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B411358.png)

![2-[2-chloro(phenylsulfonyl)anilino]-N-(2-ethylphenyl)acetamide](/img/structure/B411361.png)

![2-[4-chloro-2-methyl(methylsulfonyl)anilino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B411362.png)

![2-[2,4-dimethoxy(methylsulfonyl)anilino]-N-phenylacetamide](/img/structure/B411363.png)

![2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-isopropylacetamide](/img/structure/B411365.png)

![2-[3-chloro(phenylsulfonyl)anilino]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B411367.png)

![N-(2,5-dimethoxyphenyl)-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B411368.png)

![2-[5-chloro-2-methoxy(methylsulfonyl)anilino]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B411370.png)

![2-{2-methoxy-5-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(1-phenylethyl)acetamide](/img/structure/B411371.png)